An In-depth Technical Guide to 3-Methoxybenzothioamide: Synthesis and Inferred Properties
An In-depth Technical Guide to 3-Methoxybenzothioamide: Synthesis and Inferred Properties
Introduction: The Challenge of Sourcing 3-Methoxybenzothioamide
An extensive search of chemical literature and databases reveals a lack of readily available information on 3-Methoxybenzothioamide. This suggests that the compound is not commercially available and has not been extensively characterized. However, its structure, featuring a methoxy-substituted benzene ring and a thioamide functional group, is of interest in medicinal chemistry and materials science due to the unique properties conferred by the thioamide moiety.
Thioamides are sulfur isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom.[1] This substitution significantly alters the molecule's electronic and steric properties, leading to changes in hydrogen bonding capacity, metabolic stability, and biological activity.[1] For instance, several thioamide-containing compounds have been developed as drugs, such as the anti-tuberculosis agent ethionamide.[1]
This guide provides a practical path forward for researchers interested in 3-Methoxybenzothioamide by focusing on the synthesis from its oxygen analog, 3-Methoxybenzamide.
Properties of the Precursor: 3-Methoxybenzamide
3-Methoxybenzamide is a commercially available and well-characterized compound that serves as the ideal starting material for the synthesis of 3-Methoxybenzothioamide.
Chemical Structure and Properties
The chemical structure and key properties of 3-Methoxybenzamide are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-Methoxybenzamide | --INVALID-LINK-- |
| Synonyms | m-Anisamide | --INVALID-LINK-- |
| CAS Number | 5813-86-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 151.16 g/mol | --INVALID-LINK-- |
| Melting Point | 132.5-135.5 °C | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in water.[2] Soluble in DMSO (55 mg/mL).[3] | |
| SMILES | COc1cccc(c1)C(N)=O | --INVALID-LINK-- |
| InChI Key | VKPLPDIMEREJJF-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of 3-Methoxybenzamide
A common method for the synthesis of 3-Methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with an amine. A specific protocol for a related compound, 3-Methoxy-N-phenylbenzamide, illustrates the general procedure.[4] The synthesis of the parent 3-Methoxybenzamide would follow a similar pathway, likely using ammonia as the amine source. A process for preparing 3-methoxypropiophenone also describes the synthesis of 3-methoxybenzoyl chloride and 3-methoxybenzamide as intermediates.[5][6]
Synthesis of 3-Methoxybenzothioamide from 3-Methoxybenzamide
The conversion of amides to thioamides is a well-established transformation in organic synthesis, most commonly achieved through a process called thionation.
General Principles of Thionation
Thionation involves the reaction of an amide with a sulfur-transfer reagent. The most widely used and effective reagents for this purpose are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).[1] Lawesson's Reagent is often preferred as it can lead to higher yields and requires milder reaction conditions.[1]
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol is a general method for the conversion of an amide to a thioamide and can be adapted for the synthesis of 3-Methoxybenzothioamide from 3-Methoxybenzamide.
Materials:
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3-Methoxybenzamide
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Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
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Standard laboratory glassware and workup reagents
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methoxybenzamide in an anhydrous solvent such as THF or toluene.
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Addition of Lawesson's Reagent: Add Lawesson's Reagent to the solution. The stoichiometry may need to be optimized, but a common starting point is to use 0.5 equivalents of Lawesson's Reagent for each equivalent of the amide.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique, such as Thin-Layer Chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. The purification procedure will depend on the properties of the resulting thioamide but typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure.
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Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure 3-Methoxybenzothioamide.
A visual representation of this experimental workflow is provided below.
Alternative Thionating Reagents
While Lawesson's Reagent is highly effective, other reagents can also be used for the conversion of amides to thioamides. These include Phosphorus Pentasulfide (P₄S₁₀) and, for certain substrates, novel thiating agents like N-isopropyldithiocarbamate isopropyl ammonium salt have been developed.[7][8]
Inferred Properties of 3-Methoxybenzothioamide and Comparison with Thiobenzamide
In the absence of experimental data for 3-Methoxybenzothioamide, its properties can be inferred by comparing the properties of 3-Methoxybenzamide with those of the well-characterized Thiobenzamide.
| Property | Thiobenzamide | Inferred for 3-Methoxybenzothioamide |
| CAS Number | 2227-79-4 | Not Assigned |
| Molecular Formula | C₇H₇NS | C₈H₉NOS |
| Molecular Weight | 137.20 g/mol | 167.23 g/mol |
| Melting Point | 113-117 °C.[9] | Expected to be a crystalline solid with a distinct melting point. |
| Appearance | White to light yellow crystalline solid.[10] | Likely a crystalline solid, possibly with a yellowish hue. |
| Solubility | Slightly soluble in water; soluble in ethanol and acetone.[10] | Expected to have low water solubility and good solubility in organic solvents. |
| SMILES | NC(=S)c1ccccc1 | COc1cccc(c1)C(N)=S |
| InChI Key | QIOZLISABUUKJY-UHFFFAOYSA-N | Not Assigned |
The presence of the methoxy group in 3-Methoxybenzothioamide is expected to influence its polarity and intermolecular interactions compared to Thiobenzamide, which may affect its melting point and solubility.
Potential Signaling Pathways and Biological Activities
While no specific biological data exists for 3-Methoxybenzothioamide, its structural analog, 3-Methoxybenzamide, is known to be a competitive inhibitor of poly(ADP-ribose) synthetase (PARP).[2][3] It has also been shown to inhibit cell division in Bacillus subtilis.[2] The thioamide functional group can significantly alter the biological activity of a molecule. Therefore, 3-Methoxybenzothioamide could potentially exhibit its own unique biological profile, possibly interacting with different cellular targets or pathways. Further research would be required to elucidate any such activities.
The general logical relationship for investigating the biological activity of the synthesized 3-Methoxybenzothioamide is outlined below.
Conclusion
Although 3-Methoxybenzothioamide is not a readily available compound, this guide provides a clear and scientifically sound pathway for its synthesis and characterization. By leveraging the known chemistry of its precursor, 3-Methoxybenzamide, and established thionation protocols, researchers can access this novel compound for further investigation. The provided data on the related compounds, 3-Methoxybenzamide and Thiobenzamide, offer a solid foundation for predicting its chemical properties and designing future experiments. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and chemical research, enabling the exploration of the potential applications of 3-Methoxybenzothioamide.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methoxybenzamide | 5813-86-5 [chemicalbook.com]
- 3. 3-Methoxybenzamide | Antibacterial | PARP | Transferase | TargetMol [targetmol.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101671245B - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 6. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. THIOBENZAMIDE | 2227-79-4 [chemicalbook.com]
- 10. CAS 2227-79-4: Thiobenzamide | CymitQuimica [cymitquimica.com]
